molecular formula C14H23NO3 B3269054 1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine CAS No. 501700-11-4

1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine

Cat. No. B3269054
CAS RN: 501700-11-4
M. Wt: 253.34 g/mol
InChI Key: KKMCHCCXGKYEKJ-UHFFFAOYSA-N
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Description

“1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine”, also known as 3C-P, is a compound with the molecular formula C14H23NO3 . It is classified under the category of Drugs of Abuse/Illegal Drugs .


Molecular Structure Analysis

The molecular structure of 3C-P consists of 14 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass is 253.337 Da and the monoisotopic mass is 253.167801 Da .

Scientific Research Applications

Solid Phase Synthesis

1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine and its derivatives are used in solid-phase synthesis, particularly in the formation of linkers and resins. For example, Jin et al. (2001) reported on the preparation of 4-Formyl-3,5-dimethoxyphenol, a key intermediate in creating acid-labile linkers and resins for solid-phase synthesis of peptides and non-peptides (Jin et al., 2001). Additionally, Virta et al. (2004) described the synthesis of pentaerythrityltetramine scaffolds for solid-phase combinatorial chemistry using a reductive amination process involving compounds derived from 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid (Virta et al., 2004).

Crystal Structure Analysis

Compounds related to 1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine are studied for their crystal structures to understand their molecular conformations. For instance, Nitek et al. (2020) investigated the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, providing insights into the conformational arrangements of these compounds (Nitek et al., 2020).

Pharmacological Investigations

While avoiding specific drug use, dosage, and side effects, certain derivatives of 1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine have been synthesized and examined for their biological activities. Laddha and Biyani (2019) synthesized Schiff bases from 3,5- Dimethoxyphenol (aryloxy moiety), a structurally related compound, and evaluated their antibacterial and antifungal activities (Laddha & Biyani, 2019).

properties

IUPAC Name

1-(3,5-dimethoxy-4-propoxyphenyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-5-6-18-14-12(16-3)8-11(7-10(2)15)9-13(14)17-4/h8-10H,5-7,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMCHCCXGKYEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1OC)CC(C)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201234925
Record name 3,5-Dimethoxy-α-methyl-4-propoxybenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine

CAS RN

501700-11-4
Record name 3,5-Dimethoxy-α-methyl-4-propoxybenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501700-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3c-P
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501700114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethoxy-α-methyl-4-propoxybenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3C-P
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KRX4MHV7L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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